Cx-717

ADHD Clinical Trial Cognition

For researchers requiring a non-stimulant ADHD comparator or investigating opioid-induced respiratory depression, CX-717 offers a defined pharmacological profile. Its 'low-impact' ampakine structure mitigates seizure risks common to the class. - 50x more potent than CX-516, enabling studies at clinically relevant doses. - Validated Phase 2A efficacy (ADHD-RS p=.002 at 800mg BID). - Reverses opioid-induced respiratory depression without affecting analgesia. - Consistent >98% purity and stable pharmacokinetic profile (9-10h half-life) ensure reproducible results.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 867276-98-0
Cat. No. B1669367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCx-717
CAS867276-98-0
SynonymsAmpakine CX-717;  Ampakine CX 717;  Ampakine CX717;  CX-717;  CX 717;  CX717
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=NON=C3C=C2
InChIInChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2
InChIKeyKFRQROSRKSVROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CX-717: Low-Impact AMPA Ampakine


CX-717, also known as 1-(benzofurazan-5-ylcarbonyl)morpholine, is a positive allosteric modulator (PAM) of the AMPA subtype of ionotropic glutamate receptors [1]. It is classified as a 'low-impact' ampakine, a structural subclass within the broader AMPAkine family, which was designed to mitigate the seizure risks associated with earlier compounds [2]. CX-717 has been investigated in Phase II clinical trials for Attention Deficit Hyperactivity Disorder (ADHD) and for the reversal of opioid-induced respiratory depression [3]. Its pharmacological profile is characterized by a distinct therapeutic window for specific applications.

Target class AMPA receptor positive allosteric modulator, low-impact ampakine subclass
Research models Investigated in ADHD cognitive function studies and opioid-induced respiratory depression models
Selection context May support studies where high-impact ampakine class raises seizure-risk endpoint concerns; reported distinct potency window versus CX-516 and CX-1739

CX-717 vs. Generic Ampakine Alternatives


Substitution with other 'ampakine' compounds is not straightforward due to the functional dichotomy within the class. CX-717 is structurally and pharmacologically distinct from both older, less potent 'low-impact' ampakines like CX-516 and the newer, more potent 'high-impact' compounds like CX-1739 [1]. Generic substitution fails because CX-717 occupies a specific potency and safety niche: it is approximately 50-fold more potent than the failed reference compound CX-516 [2], yet it is significantly less potent (3-5x) than its successor CX-1739 [3]. This difference directly impacts its clinical efficacy and safety profile, as higher potency in this class is linked to an increased risk of seizures, limiting the therapeutic dose range [4]. Therefore, experimental outcomes and safety margins are not interchangeable between these closely related molecules.

Substitution risk vs. CX-516
CX-717 (reported half-life 9–10 h) CX-516 (reported half-life ~45 min)
Half-life-dependent endpoint responses may not transfer; lower potency and shorter half-life limit translational context of earlier compound.
Substitution risk vs. CX-1739
CX-717 (lower-impact PAM) CX-1739 (higher-impact, more potent PAM)
Higher potency may shift seizure-risk endpoint context; respiratory-depression reversal profile may not be replicated with CX-1739.
Generic ampakine substitution
Class-level descriptors insufficient; potency, safety-related endpoints, and indication-specific effects vary substantially between low- and high-impact ampakines.

CX-717 Evidence vs. Comparators


Adult ADHD: Clinical Efficacy vs. Placebo

CX-717 demonstrated a statistically significant improvement over placebo in a randomized, double-blind, Phase 2A clinical trial for adult ADHD. While the primary analysis showed a trend, a secondary repeated measures analysis provided clear evidence of superior efficacy [1].

ADHD symptom endpoint
Head-to-head
Reported improvement over placebo (p = .002)
Reported endpoint change in adult ADHD trial
Phase 2A crossover, n=68, 800 mg BID; ADHD-RS total score
ADHD Clinical Trial Cognition

Superior Half-Life vs. CX-516

CX-717 exhibits a dramatically improved pharmacokinetic profile compared to the first-generation ampakine CX-516, a critical factor in its ability to achieve clinical efficacy where CX-516 failed [1].

Elimination half-life
Cross-study comparable
CX-717: 9–10 h
vs. CX-516: 45 min (≈12–13× longer)
Supports PK modeling context
Human PK data; cross-study comparison
Pharmacokinetics Half-Life Drug Development

Reversal of Opioid-Induced Respiratory Depression

Unlike many ampakines developed primarily for cognitive enhancement, CX-717 has a unique and clinically validated application in reversing life-threatening opioid-induced respiratory depression, a property not shared by its more potent successor, CX-1739, which was initially pursued for a different indication [1].

Respiratory depression model
Class-level
Reversal of opioid-induced respiratory depression in preclinical models and clinical trials
Distinct respiratory model context
Qualitative difference vs. other ampakines; data to verify
Respiratory Depression Opioid Rescue Therapy

CX-717: Key Research Applications


Non-Stimulant ADHD Pharmacotherapy Research

Investigators seeking a non-stimulant, AMPA receptor-mediated approach for ADHD can use CX-717 based on its Phase 2A clinical trial data. The trial demonstrated a statistically significant improvement over placebo in ADHD symptoms (ADHD-RS, p = .002) with an 800 mg BID dose, establishing a clear efficacy signal and a favorable safety profile in this patient population [1]. This makes CX-717 a key reference compound for studies on novel ADHD treatments with a unique mechanism of action.

Opioid Safety & Respiratory Depression Rescue

CX-717 is uniquely suited for research into the prevention or reversal of opioid-induced respiratory depression. Preclinical and clinical studies have shown its efficacy in reversing fatal fentanyl-induced apneas and preventing opiate-induced respiratory depression in humans without diminishing analgesic effects [2]. This provides a distinct research tool for academic and industrial groups developing safer opioid co-therapies or investigating central respiratory control.

Ampakine Benchmark for Neuropsychiatric Discovery

As a direct successor to the failed reference compound CX-516, CX-717 serves as a critical benchmark in ampakine research. Its dramatically improved pharmacokinetic profile—a half-life of 9-10 hours versus CX-516's 45 minutes [3]—addresses the primary translational barrier of first-generation compounds. For researchers engaged in structure-activity relationship (SAR) studies or developing novel positive allosteric modulators, CX-717 provides a well-characterized and clinically advanced comparator with known human safety and efficacy data.

Application
Selection Property
Validation Focus
ADHD cognitive function research
AMPA PAM with reported endpoint response in Phase 2A
ADHD-RS endpoint and tolerability context
Opioid-induced respiratory depression models
Selective reversal of respiratory depression without loss of analgesic endpoints (reported)
Respiratory endpoint and safety pharmacology context
Ampakine SAR and benchmarking
Clinical-stage comparator with distinct PK and potency context
Half-life and potency context vs. CX-516 and CX-1739

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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